5,6-Diacetoxyindole

Melanogenesis Cytotoxicity Assay Esterase-Activated Prodrug

Uncontrolled DHI autoxidation compromises experimental reproducibility. 5,6-Diacetoxyindole (DAI) is the stabilized diacetyl-protected DHI precursor that solves this problem. • Stable at ambient conditions; no pre-formed oligomers • Intracellular esterase-mediated or alkaline hydrolysis releases DHI on demand • Ideal for controlled eumelanin polymer synthesis, metal-adsorbing nanoparticles, and water-soluble glycosylated derivatives • Bulk packaging available with consistent lot-to-lot purity

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 15069-79-1
Cat. No. B075982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diacetoxyindole
CAS15069-79-1
Synonyms5,6-DIACETOXYINDOLE
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C
InChIInChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3
InChIKeyNTOLUQGMBCPVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diacetoxyindole (DAI): Stable Eumelanin Precursor


5,6-Diacetoxyindole (DAI, CAS 15069-79-1) is a protected diacetyl derivative of 5,6-dihydroxyindole (DHI), the key monomeric precursor in the biosynthesis of eumelanin pigments . DAI serves as a chemically stabilized analogue of DHI, circumventing the rapid autoxidation that limits the direct use of the parent dihydroxyindole in synthetic, analytical, and biological applications [1]. The compound enables controlled deprotection to regenerate DHI in situ under defined conditions, making it an essential intermediate for the rational synthesis of model eumelanin polymers, functionalized melanin nanoparticles, and glycosylated eumelanin building blocks [2].

Why DHI Cannot Replace DAI


The parent compound 5,6-dihydroxyindole (DHI) exhibits pronounced instability under ambient conditions, undergoing rapid autoxidation in aqueous media that leads to uncontrolled polymerization, generation of reactive oxygen species, and significant batch-to-batch variability [1]. This inherent lability precludes its use in experiments requiring precise stoichiometric control, reproducible polymerization kinetics, or defined cellular exposure to the intact monomer. In contrast, the diacetyl protection in DAI confers substantial oxidative stability during storage and handling, while permitting controlled in situ hydrolysis—either chemically via alkaline treatment or enzymatically via endogenous esterases—to liberate DHI only at the intended point of use [2]. Attempting to substitute DHI directly for DAI introduces uncontrolled variables including variable oxidation state, pre-formed oligomer contamination, and unpredictable cytotoxicity profiles that compromise experimental reproducibility and data interpretability.

5,6-Diacetoxyindole (DAI) Comparative Performance


Enhanced Oxidative Stability vs. DHI

In cell culture studies, 5,6-dihydroxyindole (DHI) undergoes rapid autoxidation in the extracellular medium, generating reactive oxygen species that produce confounding cytotoxicity independent of intracellular mechanisms [1]. The diacetylated derivative DAI eliminates this extracellular autoxidation artifact; DAI remains stable in the culture medium until taken up by cells, whereupon endogenous esterases hydrolyze the acetyl groups to regenerate DHI intracellularly [1].

Melanogenesis Cytotoxicity Assay Esterase-Activated Prodrug

Divergent Cyclization vs. DHI

Under acidic aqueous oxidative conditions, 5,6-dihydroxyindole (1a) undergoes cyclotrimerization to yield isomeric hexahydroxydiindolocarbazoles (isolated as acetyl derivatives 5a at 29% and 6a at 19%), a pathway facilitated by electron-donating substituents [1]. In direct contrast, 5,6-diacetoxyindole (1d) failed entirely to yield cyclotrimerization products under identical reaction conditions [1]. This divergent reactivity enables selective synthetic strategies based on the protection state of the 5,6-dihydroxyindole scaffold.

Oxidative Polymerization Cyclotrimerization Diindolocarbazole Synthesis

Tunable Metal Adsorption in Melanin Nanoparticles

Eumelanin nanoparticles synthesized via a one-pot process from DAI precursor with in situ hydrolysis to DHI demonstrated differential metal adsorption efficiencies based on sodium content [1]. Low-sodium DHI-melanin nanoparticles extracted heavy metal ions from 50 ppm solutions with efficiencies ranging from 90% (Zn²⁺) down to 76% (Pb²⁺) over a 30-minute adsorption period, consistently outperforming the high-sodium variant [1].

Melanin Nanoparticles Heavy Metal Adsorption One-Pot Synthesis

One-Pot Synthesis vs. Legacy Methods

Prior art syntheses of DAI required 5 to 8 steps with extensive purification, rendering the material expensive and unsuitable for industrial-scale production [1]. The improved one-pot method (EP0598383B1) consolidates reductive cyclization, debenzylation, and acetylation into a single reaction vessel without intermediate isolation steps, substantially reducing production cost and complexity [1].

Process Chemistry One-Pot Synthesis Industrial Scalability

Thioglycosylation for Soluble Eumelanin Building Blocks

5,6-Diacetoxyindole undergoes regioselective thioglycosylation at the 3-position via a selenium-based dynamic-mixture methodology, enabling the installation of both mono- and disaccharide units [1]. This derivatization produces water-soluble glycosylated eumelanin building blocks that overcome the poor aqueous solubility of native eumelanin polymers and enable investigation of electronic properties and aggregation mechanisms [1].

Thioglycosylation Water-Soluble Polymers Eumelanin Functionalization

Reductive Cyclization Yield Comparison

Using a Zn(II)-assisted reductive cyclization approach with Na₂S₂O₄ at pH 4, 5,6-diacetoxyindole (4c) was synthesized from the corresponding 2,β-dinitrostyrene precursor (3c) in good-to-high yield . The same methodology was successfully applied to the synthesis of 5,6-dibenzyloxyindole (4b) and 5,6-dihydroxyindole (4a), demonstrating a unified synthetic route with comparable efficiency across protected and unprotected derivatives .

Reductive Cyclization Dinitrostyrene Synthetic Yield

5,6-Diacetoxyindole (DAI) Applications


Discriminating Extracellular vs. Intracellular Effects

DAI is the preferred precursor for in vitro melanogenesis studies where confounding extracellular autoxidation must be eliminated. As established in Section 3, DAI remains stable in culture medium and undergoes intracellular esterase-mediated hydrolysis to DHI, enabling researchers to attribute observed effects specifically to intracellular melanin precursor metabolism rather than extracellular reactive oxygen species generation [1]. This application is essential for studies investigating melanin biosynthesis regulation, tyrosinase-independent pathways, and the intrinsic cytotoxicity of melanogenic intermediates.

Controlled-Composition Eumelanin Polymer Synthesis

DAI enables the construction of controlled-composition model melanin biopolymers for solid-state characterization and spectroscopic studies, as demonstrated in the work of Atkinson and Meredith . The acetyl protection allows precise control over the timing of DHI liberation and subsequent polymerization, avoiding the uncontrolled, rapid oligomerization that occurs with unprotected DHI. This application is critical for materials scientists investigating eumelanin electronic properties, conductivity mechanisms, and metal-binding behavior.

Functionalized Nanoparticles for Metal Adsorption

DAI serves as the precursor of choice for one-pot synthesis of eumelanin nanoparticles with fine-tuned metal adsorption capacities, as validated in Darwish et al. [2]. The in situ hydrolysis of DAI to DHI during nanoparticle formation enables differential sodium incorporation, which directly modulates heavy metal extraction efficiency. This scenario is directly relevant to environmental remediation research, biosensor development, and studies of metal-melanin interactions.

Water-Soluble Glycosylated Eumelanin Derivatives

DAI undergoes regioselective 3-thioglycosylation to yield water-soluble glycosylated eumelanin building blocks, a transformation not feasible with unprotected DHI [3]. These derivatives address the fundamental solubility limitations of native eumelanin polymers and enable investigation of eumelanin aggregation mechanisms, electronic properties, and potential biomedical applications including cell recognition and surface coating.

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